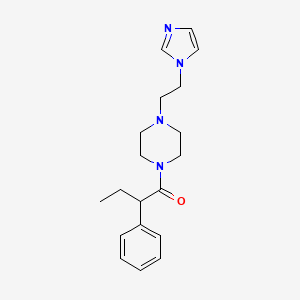

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their extensive use in medicinal chemistry due to their abundance in natural products . They are particularly well known for their anticancer, antifungal, and antibacterial activities .

Synthesis Analysis

The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . A simple, highly versatile, and efficient synthesis of 1,2,4,5-tetrasubstituted imidazoles is achieved by four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate using sulphated yttria as a catalyst in ethanol . The synthesized compounds are characterized through IR, 1 H, and 13 C NMR and HR-MS .Molecular Structure Analysis

The molecular structure of “1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one” is complex due to the presence of multiple functional groups including an imidazole ring, a piperazine ring, and a phenyl group. The presence of these functional groups can significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis

Imidazole derivatives are known to undergo a variety of chemical reactions due to the presence of the imidazole ring. These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, and microwave-assisted reactions .Aplicaciones Científicas De Investigación

Antifungal Activity Against Aspergillus fumigatus

Background: Pulmonary aspergillosis (PA) is a spectrum of respiratory diseases caused by the fungus genus Aspergillus. The disease can range from mild to fatal, depending on an individual’s immune system. Aspergillus fumigatus is the causative agent for pulmonary aspergillosis.

Application: Imidazole-containing chalcones, including our compound, have demonstrated strong effectiveness against A. fumigatus. The synthesis of our compound involved Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4’-methylacetophenone. The resulting compound, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, exhibited antifungal properties. Further studies can explore its potential as an anti-aspergillus agent .

Anticandidal Activity

Background: Candidiasis is a common fungal infection caused by Candida species. Developing new compounds with anticandidal activity is crucial for managing these infections.

Application: Our compound, with its imidazole moiety, may also exhibit anticandidal properties. Further investigations are needed to evaluate its efficacy against Candida species .

Other Biological Activities

While the above applications are well-documented, there may be additional biological activities associated with this compound. Researchers could explore its effects on other pathogens, cellular processes, or receptors.

Read the full article here Learn more about the synthesis and anticandidal activity

Direcciones Futuras

Imidazole derivatives, including “1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one”, have potential for further development due to their extensive use in medicinal chemistry . Future research could focus on exploring the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the wide range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation could result in changes to cellular processes, leading to the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific cellular context and the nature of the target proteins involved.

Result of Action

Based on the known biological activities of indole derivatives, it can be inferred that this compound likely has a wide range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-2-18(17-6-4-3-5-7-17)19(24)23-14-12-21(13-15-23)10-11-22-9-8-20-16-22/h3-9,16,18H,2,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOGWJFUZQLRFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)

![9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride](/img/structure/B2628200.png)

![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2628205.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2628206.png)

![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)

![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)

![5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628221.png)